5'-Adenylyl Sulfate Sodium Salt, also known as Adenosine 5'-phosphosulfate sodium salt, is a significant organic compound belonging to the class of purine ribonucleoside monophosphates. It is primarily recognized as a precursor in the biosynthesis of activated sulfate donors, particularly 3'-phosphoadenylylsulfate. This compound plays a crucial role in various biochemical processes, particularly those involving sulfate metabolism and sulfation reactions.
5'-Adenylyl Sulfate Sodium Salt is derived from the enzymatic conversion of adenosine triphosphate (ATP) and sulfate ions through the action of ATP sulfurylase. This conversion is essential for the activation of sulfate, which is subsequently involved in numerous biological pathways, including the synthesis of sulfated biomolecules.
5'-Adenylyl Sulfate Sodium Salt can be synthesized through several methods, primarily involving enzymatic and chemical approaches.
5'-Adenylyl Sulfate Sodium Salt features a complex molecular structure characterized by its purine base (adenine), ribose sugar, and a phosphate group linked to a sulfate moiety.
5'-Adenylyl Sulfate Sodium Salt participates in several biochemical reactions:
These reactions are crucial for maintaining sulfur balance in biological systems and are often regulated by cellular energy levels and substrate availability.
The primary mechanism of action for 5'-Adenylyl Sulfate Sodium Salt involves its role as an intermediate in sulfate activation pathways:
These properties indicate that it is highly polar and soluble in aqueous environments, making it suitable for biological functions.
5'-Adenylyl Sulfate Sodium Salt has several scientific applications:
5'-Adenylyl sulfate sodium salt (APS), chemically designated as C₁₀H₁₃N₅NaO₁₀PS [2] [8], is synthesized through a conserved two-step enzymatic cascade. The initial reaction is catalyzed by ATP sulfurylase (EC 2.7.7.4), which activates inorganic sulfate via adenylation:
ATP + SO₄²⁻ → APS + PPi
This reaction is thermodynamically unfavorable (equilibrium constant Keq ≈ 10⁻⁸) [6], necessitating pyrophosphate (PPi) hydrolysis by inorganic pyrophosphatase to drive APS synthesis [10]. APS is subsequently phosphorylated by APS kinase (EC 2.7.1.25) to yield 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor:
APS + ATP → PAPS + ADP
Kinetic studies reveal species-specific variations in enzyme efficiency. For example, human ATP sulfurylase exhibits a Ki of 18 nM for APS inhibition, whereas Penicillium chrysogenum shows 1500 nM affinity [7]. The sodium salt form of APS enhances solubility, facilitating its role as an enzyme substrate or inhibitor in experimental systems [7] [8].
Table 1: Kinetic Parameters of ATP Sulfurylase and APS Kinase
Enzyme | Source | Substrate | Km (μM) | Ki (APS, nM) |
---|---|---|---|---|
ATP Sulfurylase | Homo sapiens | ATP/SO₄²⁻ | 15–80 | 18 |
S. cerevisiae | ATP/SO₄²⁻ | 25–110 | 2500 | |
P. chrysogenum | ATP/SO₄²⁻ | 30–95 | 1500 | |
APS Kinase | Homo sapiens | APS | 1.2 | 47,500 |
APS occupies a critical branch point in sulfur metabolism. Its partitioning between assimilatory reduction and PAPS synthesis determines the fate of sulfur moieties:
Table 2: APS Kinetics in PAPS Synthase Isoforms
Parameter | PAPSS1 | PAPSS2 |
---|---|---|
APS Binding Affinity | Moderate | High |
Thermal Stability | Stable at 37°C | Half-life: minutes |
APS Stabilization | Minimal effect | 2× half-life increase |
Aggregation Resistance | High | APS-dependent |
APS binding significantly stabilizes the labile PAPSS2 isoform, doubling its half-life at physiological temperatures and preventing aggregation [5]. This positions PAPSS2 as a potential metabolic sensor, modulating PAPS production in response to cellular APS pools.
The biosynthesis of APS and PAPS exhibits deep evolutionary conservation with domain-specific adaptations:
APS + 2e⁻ → SO₃²⁻ + AMP This reaction involves an iron-sulfur cluster for electron transfer [3] [10].
- Eukaryotes: Bifunctional PAPSS enzymes dominate, with two isoforms (PAPSS1 and PAPSS2) in vertebrates. Sequence-based machine learning classifies invertebrate PAPSS (e.g., Caenorhabditis elegans PPS-1) as PAPSS2-type, indicating the unstable isoform is evolutionarily ancestral [5].
- Archaea: Hyperthermophiles like Archaeoglobus fulgidus retain membrane-associated electron transfer chains using APS reductase, similar to SRB [3].
Table 3: Evolutionary Distribution of Sulfonucleotide Enzymes
Domain | ATP Sulfurylase | APS Kinase | APS Reductase | PAPSS |
---|---|---|---|---|
Bacteria | Yes (discrete) | Yes (discrete) | Yes (SRB) | No |
Eukarya | Fused in PAPSS | Fused in PAPSS | Yes (plants) | Yes |
Archaea | Yes | Variable | Yes | Minimal |
Plant APS reductases (APR) are evolutionarily conserved with PAPS_reductase and Thioredoxin domains, linking sulfate assimilation to photosynthetic electron transport via ferredoxin [10]. This conservation underscores APS's central role as a metabolic hub connecting energy transduction, sulfur assimilation, and biomolecule sulfation across life.
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